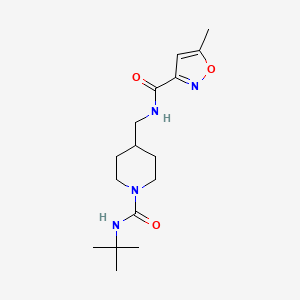

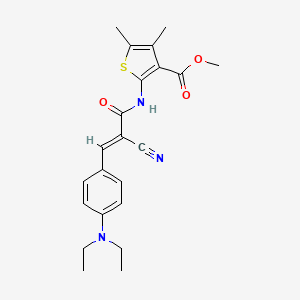

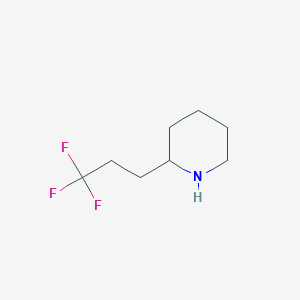

N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . It’s likely to be a colorless to yellow solid or liquid .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Chemical Reactions Analysis

Piperidines and their derivatives are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions are crucial for the synthesis of biologically active piperidines .

科学的研究の応用

Structure-Activity Relationships

Research on pyrazole derivatives, including compounds structurally related to "N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide", has contributed to the understanding of structure-activity relationships for cannabinoid receptor antagonists. These compounds have been designed and synthesized to aid in characterizing cannabinoid receptor binding sites and serve as pharmacological probes. The structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity include specific substituents on the pyrazole ring, demonstrating the significance of these compounds in developing new therapeutics for conditions associated with cannabinoid receptor interactions (Lan et al., 1999).

Pharmacological Probes and Antipsychotic Agents

Heterocyclic carboxamides, structurally related to "N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide", have been evaluated as potential antipsychotic agents. These compounds were assessed for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and their ability to antagonize apomorphine-induced responses in mice. The findings highlight the potential of these compounds in the development of new treatments for psychiatric disorders, emphasizing their relevance in scientific research applications (Norman et al., 1996).

Synthesis and Electrochromic Properties

The synthesis of electroactive polyamides with pendent carbazole groups from compounds including "N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide" derivatives showcases another application in materials science. These polyamides exhibit significant thermal stability and electrochromic properties, which are useful for developing new materials with potential applications in electronics and photonics (Hsiao et al., 2013).

Antagonistic Interaction with Cannabinoid Receptors

The molecular interaction of cannabinoid CB1 receptor antagonists, related to "N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide", has been extensively studied. These antagonists, such as SR141716, have been shown to be potent and selective, offering insights into their binding conformation and interaction with the receptor. This research is crucial for the development of drugs aimed at modulating cannabinoid receptor activity, with potential applications in treating a variety of medical conditions (Shim et al., 2002).

Safety and Hazards

特性

IUPAC Name |

N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O3/c1-11-9-13(19-23-11)14(21)17-10-12-5-7-20(8-6-12)15(22)18-16(2,3)4/h9,12H,5-8,10H2,1-4H3,(H,17,21)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTNKTHCUIAZIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2CCN(CC2)C(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(phenylthio)propanamide](/img/structure/B2448694.png)

acetic acid](/img/structure/B2448703.png)

![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2448710.png)

![2-oxo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2H-chromene-3-carboxamide](/img/structure/B2448713.png)

![(3R,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2448714.png)

![Methyl 2-[4,5-dimethoxy-2-(methylsulfamoyl)phenyl]acetate](/img/structure/B2448717.png)